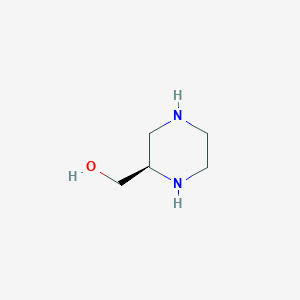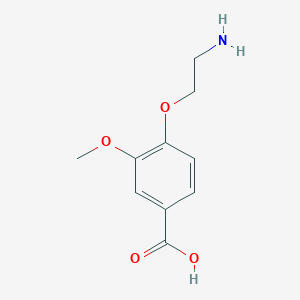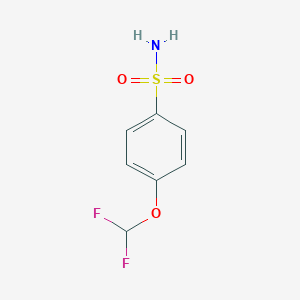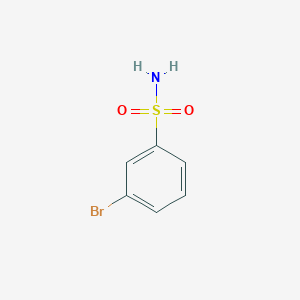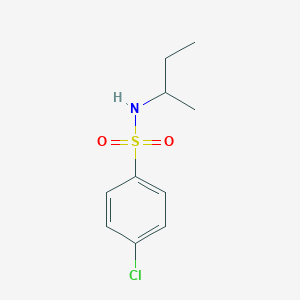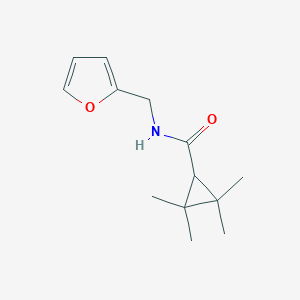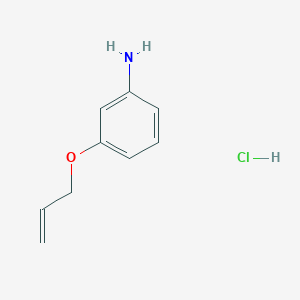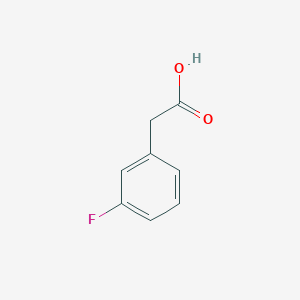
3-Fluorophenylacetic acid
Übersicht
Beschreibung
3-Fluorophenylacetic acid is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It is also used as a medicine intermediate .
Synthesis Analysis
The synthesis of 3-Fluorophenylacetic acid involves the conversion of chlorinomonadine into a magnesium grid reagent, which then reacts with acetaldehyde to generate 1-Bate benzhenyl-Ethanol. Under the action of hydrogen peroxide, it converts into a trifluorophenylene, which reacts with Willgerodt under acidic conditions. The intermediate body hydrolysis generates 3-Fluorophenylacetic Acid .Molecular Structure Analysis
The molecular formula of 3-Fluorophenylacetic acid is C8H7FO2, and its molecular weight is 154.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Fluorophenylacetic acid is a white to pale yellow or light beige crystalline . Its melting point is 42-44 °C (lit.) . It is slightly soluble in chloroform and methanol, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Fluorescent Amino Acids and Protein Studies
3-Fluorophenylacetic acid is instrumental in developing fluorescent amino acids for studying proteins. Researchers have successfully integrated a fluorescent amino acid, dansylalanine, into proteins in Saccharomyces cerevisiae for studying protein structure and dynamics. This strategy is applicable to various fluorophores in both prokaryotic and eukaryotic organisms, facilitating cellular studies of protein function (Summerer et al., 2006). Similarly, fluorescent amino acids, including those derived from 3-fluorophenylacetic acid, are crucial in constructing macromolecules like peptides and proteins without disrupting their biomolecular properties, aiding in real-time imaging of biological processes (Cheng et al., 2020).
Metabolic Pathways in Microorganisms
Research on Pseudomonas sp. has shown that these bacteria can metabolize 3-fluorophenylacetic acid, leading to insights into bacterial degradation pathways. This study suggests that 3-fluorophenylacetic acid can be broken down into various intermediates, providing a deeper understanding of microbial metabolism of fluorinated compounds (Harper & Blakley, 1971).
Chromatographic Analysis in Pharmaceutical Applications
3-Fluorophenylacetic acid is critical in chromatographic analysis, especially in the pharmaceutical industry. A study demonstrates its use in analyzing positional isomers of 4-fluorophenylacetic acid, a key component in synthesizing active pharmaceutical ingredients. This methodology aids in ensuring the purity and efficacy of pharmaceutical products (Chasse et al., 2007).
Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
3-Fluorophenylacetic acid derivatives play a role in synthesizing NSAIDs. The electrochemical carboxylation of α,α-difluorotoluene derivatives, including 3-fluorophenylacetic acid, has been successfully applied to create α-fluorinated NSAIDs, showcasing the chemical's importance in medicinal chemistry (Yamauchi et al., 2008).
Comparative Studies on Reactivity and Acidity
Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 3-fluorophenylacetic acid, provide essential insights into the structural and electronic properties of these compounds. This research helps in understanding the molecular behavior of fluorinated compounds in various chemical and biological systems (Srivastava et al., 2015).
Catabolism in Escherichia coli
Studies on the catabolism of p-fluorophenylalanine by Escherichia coli reveal that one of the major metabolic products is p-fluorophenylacetic acid. This understanding is crucial for evaluating the biological effects and metabolic pathways of fluorinated analogs in bacterial systems (Bowman & Mallette, 1966).
Metabolism in Biological Systems
The metabolic fate of 3-fluorophenylacetic acid derivatives in different organisms, including mice, house flies, and spider mites, has been extensively studied. This research provides insights into the biotransformation and excretion of such compounds, which is vital for understanding their environmental and pharmacological impact (Johannsen & Knowles, 1974).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUYVGUXSZCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059821 | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenylacetic acid | |
CAS RN |
331-25-9 | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluorophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CP7BU47LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




